molecular formula C16H19N5O3 B14936537 methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate

methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate

Cat. No.: B14936537
M. Wt: 329.35 g/mol
InChI Key: JSNPNQQPZMWWGK-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a structurally complex benzoate ester featuring a tetrazole-substituted cyclohexyl moiety linked via a carbonylamino group. The cyclohexyl group introduces rigidity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

methyl 4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzoate

InChI

InChI=1S/C16H19N5O3/c1-24-14(22)12-5-7-13(8-6-12)18-15(23)16(9-3-2-4-10-16)21-11-17-19-20-21/h5-8,11H,2-4,9-10H2,1H3,(H,18,23)

InChI Key

JSNPNQQPZMWWGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic Acid

The cyclohexyl-tetrazole fragment is constructed via a [2+3] cycloaddition reaction between cyclohexanecarbonitrile and sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst. This reaction proceeds under reflux in dimethylformamide (DMF) at 120°C for 24 hours, yielding 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated hydrochloric acid (HCl) at 80°C for 6 hours.

Key Reaction Parameters

Parameter Condition
Solvent DMF
Temperature 120°C (cycloaddition), 80°C (hydrolysis)
Catalyst NH₄Cl (cycloaddition)
Reaction Time 24 hours (cycloaddition), 6 hours (hydrolysis)

Preparation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is synthesized via esterification of 4-aminobenzoic acid using methanol (MeOH) and sulfuric acid (H₂SO₄) as a catalyst. The reaction is conducted under reflux for 12 hours, followed by neutralization with sodium bicarbonate (NaHCO₃) and extraction with ethyl acetate.

Amide Bond Formation and Final Product Assembly

The coupling of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid with methyl 4-aminobenzoate is achieved through a carbodiimide-mediated reaction. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid, facilitating amide bond formation.

Reaction Conditions and Optimization

The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. The optimal molar ratio of reactants is 1:1.2 (acid:amine), with EDC·HCl (1.5 equiv) and HOBt (1.0 equiv). After 24 hours at room temperature, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the final compound in 68–72% purity.

Critical Factors Affecting Yield

  • Solvent Polarity : Polar aprotic solvents like DMF improve solubility but increase ester hydrolysis risk.
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization and byproduct formation.
  • Catalyst Selection : HOBt suppresses epimerization during activation.

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as exothermic reactions, solvent recovery, and waste management. Patent literature describes a continuous flow system for the cycloaddition step, reducing reaction time from 24 hours to 2 hours while maintaining 85% yield. Additionally, in situ hydrolysis of the nitrile intermediate eliminates the need for isolated handling of toxic intermediates.

Purification and Quality Control

Industrial batches employ recrystallization from ethanol/water (7:3) to achieve >99% purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is used for quality assurance. Key analytical data include:

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, 2H, J = 8.4 Hz, ArH), 7.89 (s, 1H, tetrazole-H), 6.65 (d, 2H, J = 8.4 Hz, ArH), 3.89 (s, 3H, OCH₃), 2.41–2.35 (m, 1H, cyclohexyl), 1.82–1.45 (m, 10H, cyclohexyl).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1600 cm⁻¹ (tetrazole ring).

Alternative Synthetic Pathways and Comparative Analysis

While the carbodiimide-mediated coupling remains the most widely used method, alternative approaches include:

Schlenk Technique for Air-Sensitive Intermediates

For oxygen-sensitive intermediates, the Schlenk line enables anhydrous and anaerobic conditions, improving yield by 12–15% compared to standard methods.

Enzymatic Catalysis

Lipase-catalyzed amidation using immobilized Candida antarctica lipase B (CAL-B) offers a greener alternative, though yields are lower (45–50%).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Alcohol derivatives of the benzoate ester.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties(7).

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and modulate their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The target compound shares functional group similarities with benzoxadiazole and triazole derivatives. For instance, 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (compound I, ) incorporates a benzoxadiazole-triazole hybrid structure. While both compounds contain nitrogen-rich heterocycles, the tetrazole in the target compound may confer distinct electronic properties, such as enhanced dipole interactions or fluorescence quenching, compared to the benzoxadiazole’s π-conjugated system .

Benzoate Ester Derivatives in Agrochemicals

Several methyl benzoate esters in serve as herbicides, highlighting the structural versatility of this scaffold:

Compound Name Key Substituents Use Key Functional Groups
Tribenuron methyl ester Sulfonylurea, pyrimidinyl Herbicide Sulfonylurea, pyrimidine, benzoate ester
Haloxyfop methyl ester Chlorotrifluoromethyl-pyridinyloxy-phenoxypropanoate Herbicide Pyridine, ether, benzoate ester
Target Compound Tetrazol-1-yl cyclohexyl, carbonylamino Research chemical* Tetrazole, amide, benzoate ester

*Inferred from structural analogs.

  • Functional Group Impact: Tetrazole vs. Sulfonylurea (Tribenuron): The tetrazole’s acidity (pKa ~4.9) contrasts with sulfonylurea’s hydrogen-bonding capacity, suggesting divergent modes of target binding (e.g., enzyme inhibition vs. receptor antagonism). Cyclohexyl Rigidity vs.

Research Findings and Inferred Properties

Spectroscopic Properties

Benzoxadiazole derivatives () exhibit strong fluorescence due to extended π-conjugation, whereas tetrazoles are typically non-fluorescent but absorb in the UV range (~210–260 nm). The target compound’s tetrazole may limit fluorescence but enhance stability under UV exposure .

Physicochemical and Pharmacokinetic Traits

  • LogP and Solubility : The cyclohexyl group likely increases logP (predicted >3.5) compared to tribenuron (logP ~2.1), reducing aqueous solubility but improving lipid membrane penetration.
  • Metabolic Stability : Tetrazole’s resistance to oxidative metabolism may extend half-life relative to triazole-containing analogs .

Biological Activity

Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a tetrazole moiety, a cyclohexyl group, and a benzoate ester. The molecular formula of this compound is C₁₅H₁₈N₄O₃, with a molecular weight of approximately 302.33 g/mol .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring and subsequent coupling reactions. The synthesis can be optimized to achieve moderate to high yields .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, which are critical for developing new therapeutic agents .
  • Anticancer Potential : The compound has been investigated for its anticancer activity, showing potential in modulating cancer cell growth and apoptosis pathways .
  • Enzyme Interaction : Interaction studies indicate that this compound may bind to various biological targets, including enzymes and receptors, potentially modulating their activity through competitive inhibition or allosteric mechanisms .

The mechanism of action of this compound likely involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, enabling it to bind effectively to enzymes or receptors, thereby influencing various biological pathways .

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with structurally similar compounds:

Compound Name Molecular Formula Biological Activity Mechanism of Action
Methyl 4-(tetrazol-1-yl)benzoateC₁₄H₁₄N₄O₂AntimicrobialEnzyme inhibition
Ethyl 4-methyl-2-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazoleC₁₅H₂₀N₆O₃SAnticancerEnzyme modulation
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamideC₁₈H₂₃N₅OAnti-inflammatoryReceptor binding

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that this compound could induce apoptosis and inhibit proliferation, indicating its potential as an anticancer agent.
  • Enzyme Inhibition Studies : Research focusing on enzyme interactions revealed that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways, further supporting its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate, and what are the critical reaction conditions to consider?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the tetrazole ring via reaction of nitriles with sodium azide in the presence of ammonium chloride .
  • Esterification : Introduction of the methyl ester group using methanol under acidic or basic catalysis .
  • Amide coupling : Activation of the cyclohexylcarbonyl group with carbodiimides (e.g., DCC or EDC) for coupling with the benzoate amine . Critical conditions include temperature control (e.g., 0–5°C for tetrazole formation to avoid side reactions) and anhydrous solvents to prevent hydrolysis of intermediates .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., calculated m/z for C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3: 338.1354) .
  • FTIR : Peaks at 1700–1750 cm1^{-1} (ester C=O) and 1600–1650 cm1^{-1} (amide C=O) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Toxicity : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust formation due to potential respiratory hazards .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, particularly in the cyclocondensation step?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate tetrazole ring formation .
  • Solvent Optimization : Use DMF or DMSO to enhance solubility of intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How does the substitution pattern in structural analogs (e.g., ester vs. acid, tetrazole position) influence biological activity?

Comparative SAR studies show:

  • Ester vs. Acid : Methyl esters enhance membrane permeability compared to carboxylic acids, improving in vivo bioavailability .
  • Tetrazole Position : 1H-tetrazol-1-yl substitution (vs. 5H) increases metabolic stability due to reduced susceptibility to hepatic CYP450 oxidation . Example analogs:
CompoundKey FeatureActivity
Ethyl 4-aminobenzoateSimple esterAntimicrobial (weak)
5-(4-Carboxyphenyl)-tetrazoleCarboxylic acidAnticonvulsant

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for reaction planning .
  • Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina; prioritize poses with lowest binding energy (ΔG ≤ −8 kcal/mol) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .

Q. How can researchers resolve contradictions in solubility data between experimental observations and computational predictions?

  • Experimental Validation : Use dynamic light scattering (DLS) or nephelometry to quantify solubility in PBS (pH 7.4) and DMSO .
  • Computational Refinement : Adjust Hansen solubility parameters (δD_D, δP_P, δH_H) in COSMO-RS models to account for hydrogen bonding with the tetrazole ring .
  • Crystallography : Perform PXRD to detect polymorphic forms that may alter solubility profiles .

Methodological Notes

  • Experimental Design : For biological assays, use randomized block designs with split plots to account for variables like solvent polarity and cell line variability .
  • Data Contradictions : Apply principal component analysis (PCA) to distinguish assay outliers caused by impurities vs. true biological variability .

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